molecular formula C8H9F2NO B2758539 [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol CAS No. 2377031-03-1

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol

Cat. No.: B2758539
CAS No.: 2377031-03-1
M. Wt: 173.163
InChI Key: KFAZKEAOWFQCBX-UHFFFAOYSA-N
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Description

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . It is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a methanol group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol typically involves the reaction of 2-chloropyridine with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity, while the pyridine ring facilitates interactions with aromatic residues in the target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(1,1-Difluoroethyl)pyridin-3-yl]methanol
  • [5-(1,1-Difluoroethyl)pyridin-4-yl]methanol
  • [5-(1,1-Difluoroethyl)pyridin-2-yl]ethanol

Uniqueness

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

[5-(1,1-difluoroethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-8(9,10)6-2-3-7(5-12)11-4-6/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAZKEAOWFQCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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